(R)-3-(1-Aminoethyl)-4-fluorobenzoicacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which include a fluorine atom and an aminoethyl group attached to a benzoic acid core. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of a biocatalyst, such as omega-transaminase, which provides high-efficiency selectivity and improves the chiral purity of the product . The reaction conditions often include a vacuum system maintained at -0.03 to -0.06 Mpa and a temperature range of 25-35°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Post-treatment steps such as acid-alkali extraction, concentration, and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include imines, nitriles, primary amines, and various substituted benzoic acid derivatives .
Scientific Research Applications
®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The presence of the fluorine atom enhances its binding affinity and stability, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Aminoethyl)-4-fluoroaniline
- ®-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
Uniqueness
Compared to similar compounds, ®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is unique due to its specific substitution pattern on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1 |
InChI Key |
OPUFAKBWCGAKGX-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)C(=O)O)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(=O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.